Cas no 2229244-97-5 (2-(2-bromo-4-nitrophenyl)prop-2-enoic acid)

2-(2-Bromo-4-nitrophenyl)prop-2-enoic acid is a brominated nitro-substituted acrylic acid derivative with applications in organic synthesis and pharmaceutical intermediate development. Its key structural features include a reactive α,β-unsaturated carboxylic acid moiety and an electron-withdrawing nitro group at the para position, enhancing its utility in nucleophilic addition and cross-coupling reactions. The bromine substituent at the ortho position further facilitates selective functionalization via metal-catalyzed transformations. This compound is particularly valuable in constructing complex heterocyclic frameworks and as a precursor for bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for advanced synthetic methodologies.
2-(2-bromo-4-nitrophenyl)prop-2-enoic acid structure
2229244-97-5 structure
Product Name:2-(2-bromo-4-nitrophenyl)prop-2-enoic acid
CAS No:2229244-97-5
MF:C9H6BrNO4
MW:272.052241802216
CID:5859667
PubChem ID:165827259
Update Time:2025-10-30

2-(2-bromo-4-nitrophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid
    • 2229244-97-5
    • EN300-1927590
    • Inchi: 1S/C9H6BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-4H,1H2,(H,12,13)
    • InChI Key: SEEIKEVEJIBEIS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(=C)C(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 270.94802g/mol
  • Monoisotopic Mass: 270.94802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid

2-(2-Bromo-4-Nitrophenyl)Prop-2-Enoic Acid: A Comprehensive Overview

2-(2-Bromo-4-Nitrophenyl)prop-2-enoic acid, also known by its CAS number NO. 2229244-97-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and an enoic acid moiety. These functional groups confer it with versatile chemical properties, making it a valuable substrate for various applications.

The synthesis of 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and improved purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently. Such methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of chemical properties, 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid exhibits notable reactivity due to the electron-withdrawing effects of the nitro and bromine groups. These groups stabilize the enol form of the compound, making it more susceptible to nucleophilic attacks. This property has been leveraged in various organic transformations, such as Michael additions and Diels-Alder reactions, which are fundamental in synthesizing complex molecules for pharmaceutical applications.

The pharmacological potential of this compound has been a focal point in recent research. Studies have shown that 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid possesses anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. A research team from the University of California reported that this compound inhibits COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cancer. Furthermore, its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-associated disorders.

Beyond pharmacology, this compound has found applications in materials science. Its enoic acid group enables it to participate in polymerization reactions, leading to the development of novel polymeric materials with tailored properties. For example, researchers at MIT have utilized this compound as a building block for synthesizing stimuli-responsive polymers that can change their physical properties in response to external stimuli such as temperature or pH levels.

In conclusion, 2-(2-bromo-4-nitrophenyl)prop-2-enoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for future research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovations.

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